7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the introduction of fluorine and iodine atoms onto the pyrrolo[3,2-c]pyridine scaffold. One common method involves the halogenation of pyrrolo[3,2-c]pyridine derivatives using appropriate halogenating agents. For instance, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide, while iodination can be carried out using iodine or iodinating reagents like N-iodosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives.
Scientific Research Applications
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent and may have different reactivity and biological activity.
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Contains a methoxy group instead of a fluorine atom, which can alter its chemical properties and applications.
Uniqueness
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its electronic properties and reactivity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNIQQCSVDCRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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